molecular formula C19H14Cl2N2O3S B1684315 Vismodegib CAS No. 879085-55-9

Vismodegib

Cat. No. B1684315
M. Wt: 421.3 g/mol
InChI Key: BPQMGSKTAYIVFO-UHFFFAOYSA-N
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Description

Vismodegib, sold under the brand name Erivedge, is a medication used for the treatment of basal-cell carcinoma (BCC). It was approved by the U.S. Food and Drug Administration (FDA) on January 30, 2012, representing the first Hedgehog signaling pathway targeting agent to gain FDA approval .


Synthesis Analysis

The reported methods for the preparation of Vismodegib mostly require the employment of precious metal catalysts and phosphine ligands . An alternative low-cost method avoiding the employment of precious metal catalysts and phosphine ligand has been developed to prepare Vismodegib in a laboratory .


Molecular Structure Analysis

Vismodegib binds to the transmembrane protein smoothened homologue (SMO) which is part of the Hedgehog signaling pathway . The crystal structure of Vismodegib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .


Chemical Reactions Analysis

2-(2-Chloro-5-nitrophenyl)pyridine is the key intermediate for the synthesis of Vismodegib, which is converted into 4-chloro-3-(pyridin-2-yl)aniline via a reduction reaction, which is then reacted with commercially available 2-chloro-4-methylsulfonylbenzoic acid to afford Vismodegib .

Scientific Research Applications

Efficacy in Medulloblastoma Treatment

Vismodegib has shown promise in treating recurrent medulloblastoma, particularly in the Sonic Hedgehog (SHH) subgroup. Studies on adult and pediatric patients revealed that vismodegib, as an SHH pathway inhibitor, exhibits significant activity against adult recurrent SHH-subgroup medulloblastoma (SHH-MB) but not against non-SHH-MB. Molecular analyses indicate that the efficacy of SMO inhibitors like vismodegib is dependent on the genomic aberrations within the tumor (Robinson et al., 2015).

Resistance in Basal Cell Carcinoma

Research on basal cell carcinoma (BCC) indicates that resistance to vismodegib, which is a smoothened (SMO) inhibitor, is associated with Hedgehog (Hh) pathway reactivation. This resistance often arises from mutations of the drug target SMO or concurrent copy number changes in other pathway components like SUFU and GLI2. These findings underscore the need for combination therapies to overcome resistance (Sharpe et al., 2015).

Concurrent Treatment with Radiotherapy

Vismodegib has been integrated with radiotherapy for treating advanced basal cell carcinoma (BCC). Case studies report the combined treatment to be well tolerated and effective, suggesting the feasibility of this approach and the need for further prospective study (Pollom et al., 2015).

Effectiveness in Treating Basal Cell Nevus Syndrome

A retrospective study in the Netherlands on the effectiveness of vismodegib for treating locally advanced BCC, metastatic BCC, and basal cell nevus syndrome (BCNS) revealed significant progression-free survival in patients, with variations based on tumor size and type. This study highlights the need for further research into alternative treatments after vismodegib progression and long-term effects of repetitive treatment (Verkouteren et al., 2021).

Topical Delivery for Skin Cancer Treatment

A novel approach to vismodegib delivery for basal cell carcinoma (BCC) treatment involves incorporating it into ultradeformable liposomes for topical application. This method aims to reduce systemic side effects while targeting the epidermis-specific areas where neoplastic events develop (Calienni et al., 2019).

Radiation Sensitization in Carcinomas

Vismodegib has been shown to sensitize basal cell and head and neck squamous cell carcinoma to radiation therapy. The drug decreased expression of Hedgehog target genes and reduced proliferation, leading to increased cell death and significant radiosensitization in cancer cells (Hehlgans et al., 2018).

Future Directions

More research is needed to investigate other treatment strategies after Vismodegib progression and to evaluate long-term effects of repetitive Vismodegib treatment . Half of the advanced BCC patients progress within 1 year after the start of Vismodegib treatment .

properties

IUPAC Name

2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQMGSKTAYIVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40236689
Record name Vismodegib
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Molecular Weight

421.3 g/mol
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Solubility

In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11
Record name Vismodegib
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Mechanism of Action

Mutations of the Hedgehog pathway may results in uncontrolled proliferation of skin basal cells. Vismodegib binds to and inhibits the transmembrane protein Smoothened homologue (SMO) to inhibit the Hedgehog signalling pathway., Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction., Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs., Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis.
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Product Name

Vismodegib

Color/Form

Crystalline

CAS RN

879085-55-9
Record name Vismodegib
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Record name 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide
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Synthesis routes and methods I

Procedure details

Procedure G was used to couple 4-chloro-3-(pyridin-2-yl)aniline (50 mg) and 2-chloro-4-methylsulfonylbenzoic acid to produce 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide. MS (Q1) 421.0 (M)+. The product was then dissolved in 1 N HCl solution followed by freebasing with 0.5 N NaOH solution (pH to 11). The resulting precipitate was filtered and vacuum-dry.
Quantity
50 mg
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Synthesis routes and methods II

Procedure details

Procedure D may also be used to couple 4-chloro-3-(pyridin-2-yl)aniline and 2-chloro-4-(methylsulfonyl)benzoyl chloride to produce 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide which is collected by suction filtration and the HCl salt is washed with Et2O (or alternatively with MTBE). This material is freebased using EtOAc/aq NaHCO3 and the organics are dried and concentrated to the solid freebase. This material is then crystallized from acetone:EtOAc (80:20, approx 10 mL/g) which is then finally recrystallized from hot slurry of iPrOAc. 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide HCl salt may also be dissolved in distilled water followed by freebasing with 0.5 N NaOH solution (pH to 11) and filtering and vacuum drying the precipitate.
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Synthesis routes and methods III

Procedure details

3.2 g 2-Chloro-4,6-dimethoxy-1,3,5-traizine (CDMT) was charged to a mixture of 2.8 g 2-chloro-4-(methylsulfonyl)benzoic acid (Formula F) in 80 mL methylene dichloride (MDC) under nitrogen atmosphere at 25-30° C. and stirred for about 20 mins 4.9 g N-methyl morpholine (NMM) was added to the reaction mixture over period of about 15 mins maintaining temperature of 20-30° C. Reaction mixture was maintained under stirring at this temperature for about 3 hrs. 2 g 4-chloro-3-(pyridin-2-yl)benzenamine (Formula E) was then added to the reaction mixture and stirring was done for additional 3 hrs at same temperature. Then the temperature of reaction mixture was raised to 35-40° C. and stirring was done, intermittently checking reaction progress by TLC. On completion of the reaction, reaction mixture was cooled to 20-30° C. and quenched with 40 mL water. Organic layer was separated and the aqueous layer was washed with 20 mL MDC. MDC organic layer was collected and washed twice with 40 mL saturated sodium bicarbonate solution followed by a water washing (40 mL). Organic layer was dried over sodium sulphate and solvent was distilled off under vacuum at 35-45° C. to obtain a residue. To this residue, 30 mL Iso-propyl alcohol (IPA) was added and reaction temperature was raised to 60-70° C., wherein stirring was performed for about 30 mins followed by slow cooling to 20-30° C. Reaction was maintained for about 1 hr at same temperature under stirring. The precipitated product was filtered on Buchner funnel, washed with 10 mL IPA and dried at 40-45° C. under vacuum to get 2.5 g 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (I) having HPLC area purity of 99.3%.
Quantity
2.8 g
Type
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Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
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Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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